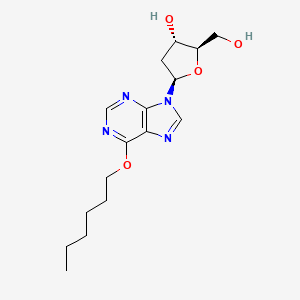
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The unique structural features of this compound, including the hexyloxy group, make it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine typically involves multiple steps. The starting material is often a purine derivative, which undergoes glycosylation with a protected sugar moiety. The hexyloxy group is introduced through an alkylation reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the sugar moiety.
Reduction: This reaction can reduce any oxidized functional groups.
Substitution: This reaction can replace the hexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or functionalized analogs.
Applications De Recherche Scientifique
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The compound may target specific enzymes involved in DNA replication or repair, thereby inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)guanine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)cytosine
Uniqueness
The presence of the hexyloxy group in 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine distinguishes it from other nucleoside analogs. This structural feature may enhance its lipophilicity, potentially improving its cellular uptake and bioavailability. Additionally, the hexyloxy group may confer unique interactions with biological targets, making this compound a valuable tool for research and therapeutic applications.
Propriétés
Numéro CAS |
184777-71-7 |
|---|---|
Formule moléculaire |
C16H24N4O4 |
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(6-hexoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-23-16-14-15(17-9-18-16)20(10-19-14)13-7-11(22)12(8-21)24-13/h9-13,21-22H,2-8H2,1H3/t11-,12+,13+/m0/s1 |
Clé InChI |
QGDBDKQGLGWTRH-YNEHKIRRSA-N |
SMILES isomérique |
CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CCCCCCOC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


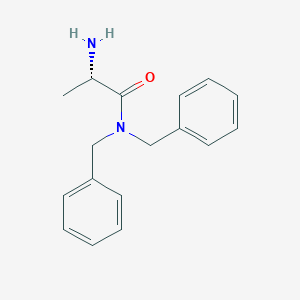
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
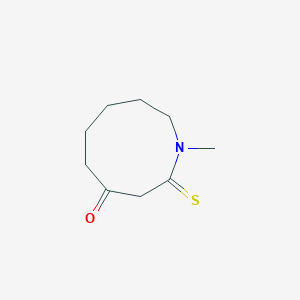
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
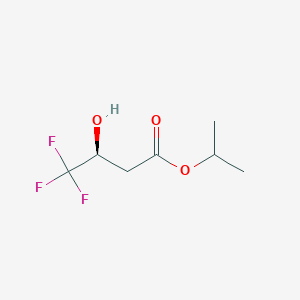
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
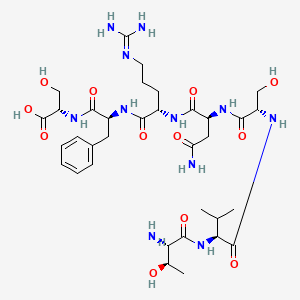

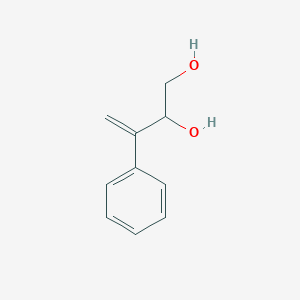
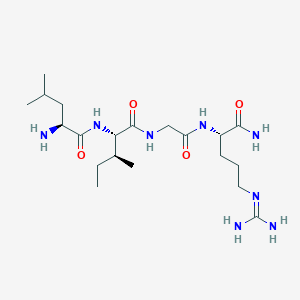
![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
